n-alchilindoli

N-Alkylindoles are a class of organic compounds derived from indole, which is known for its characteristic aroma and wide range of biological activities. These molecules feature an indole ring with an alkyl group attached to the nitrogen atom, conferring unique chemical properties and diverse applications.

In pharmaceutical research, N-alkylindoles have shown potential as precursors or intermediates in drug synthesis due to their structural diversity. They can be used in the development of analgesics, antidepressants, and other therapeutic agents. The substitution pattern on the indole ring, particularly at the nitrogen atom, allows for fine-tuning of pharmacological properties.

In agrochemicals, these compounds have been explored as potential insect repellents or attractants due to their olfactory properties. Their ability to mimic natural volatile organic compounds (VOCs) can be exploited in pest management strategies.

Additionally, N-alkylindoles find applications in fragrance and flavor industries, where their distinctive odors contribute to the formulation of complex aroma profiles. The structural modifications allow for the creation of novel scent notes with varying intensities and durations.

Overall, N-alkylindoles represent a versatile group of compounds with significant potential across various sectors due to their unique chemical structure and functional properties.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

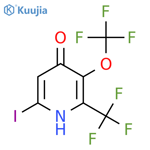

1-Methyl-1H-indol-4-amine | 85696-95-3 | C9H10N2 |

|

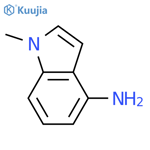

1-Methyl-1H-indol-5-amine | 102308-97-4 | C9H10N2 |

|

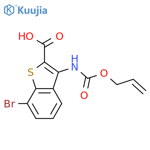

Ramosetron | 132036-88-5 | C17H17N3O |

|

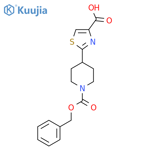

LY 311727 | 164083-84-5 | C22H27N2O5P |

|

1H-Pyrido[4,3-b]indole,2-butyl-2,3,4,5-tetrahydro-5-[2-(4-pyridinyl)ethyl]- | 16566-78-2 | C22H27N3 |

|

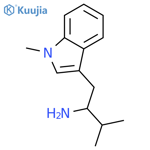

1H-Indole-3-ethanamine,1-methyl-a-(1-methylethyl)- | 101832-78-4 | C14H20N2 |

|

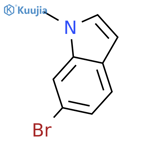

6-Bromo-1-methyl-1H-indole | 125872-95-9 | C9H8BrN |

|

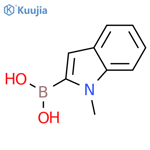

(1-Methyl-1H-indol-2-yl)boronic acid | 191162-40-0 | C9H10BNO2 |

|

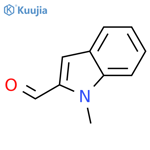

1-Methyl-1H-indole-2-carbaldehyde | 27421-51-8 | C10H9NO |

|

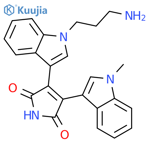

1H-Pyrrole-2,5-dione,3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)- | 125313-65-7 | C24H22N4O2 |

Letteratura correlata

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479

Fornitori consigliati

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati